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Compound of Interest

Compound Name: Paxalisib

Cat. No.: B607614 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the protocol for combining

paxalisib, a potent, brain-penetrant inhibitor of the PI3K/mTOR pathway, with radiation

therapy. The information is intended for researchers, scientists, and drug development

professionals investigating novel cancer therapeutics, particularly for brain tumors such as

glioblastoma and brain metastases.

Introduction

Paxalisib (formerly GDC-0084) is an orally administered small molecule inhibitor of the

phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling

pathway.[1] This pathway is frequently hyperactivated in various cancers, including

glioblastoma, promoting tumor cell growth, proliferation, and survival.[2] What sets paxalisib
apart is its ability to effectively cross the blood-brain barrier, a critical feature for treating

intracranial tumors.[1] Radiation therapy is a cornerstone of treatment for many brain cancers.

The combination of paxalisib with radiation is being explored to enhance the cytotoxic effects

of radiation and overcome radioresistance, a common challenge in the treatment of brain

tumors.[3] Preclinical and clinical evidence suggests a synergistic effect between paxalisib and

radiation, offering a promising therapeutic strategy.
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Mechanism of Action: Radiosensitization through
PI3K/mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway plays a crucial role in cellular processes that

contribute to radioresistance. Activation of this pathway can promote the repair of radiation-

induced DNA damage and inhibit apoptosis (programmed cell death). By inhibiting PI3K and

mTOR, paxalisib is hypothesized to radiosensitize tumor cells through several mechanisms:

Inhibition of DNA Damage Repair: The PI3K/AKT pathway is implicated in the activation of

DNA damage response proteins. By blocking this pathway, paxalisib may impair the ability

of cancer cells to repair the DNA double-strand breaks caused by radiation, leading to

increased cell death.

Induction of Apoptosis: The PI3K/AKT/mTOR pathway promotes cell survival by inhibiting

pro-apoptotic proteins. Inhibition of this pathway by paxalisib can shift the balance towards

apoptosis, making cancer cells more susceptible to the cytotoxic effects of radiation.

Cell Cycle Arrest: The PI3K/mTOR pathway is a key regulator of cell cycle progression.

Paxalisib can induce cell cycle arrest, potentially at radiosensitive phases, thereby

enhancing the efficacy of radiation therapy.

Data Presentation
The following tables summarize the key quantitative data from clinical trials evaluating the

combination of paxalisib and radiation therapy.

Table 1: Clinical Trial Response Rates for Paxalisib and Radiation Combination Therapy
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Clinical
Trial
Identifier

Patient
Population

Paxalisib
Dose

Radiation
Dose

Number of
Evaluable
Patients

Overall
Response
Rate (ORR)

NCT0419298

1

Solid tumor

brain

metastases

with PI3K

pathway

mutations

45 mg daily

(MTD)

30 Gy in 10

fractions

(WBRT)

9 (interim

analysis)

100% (all

partial or

complete

responses)[4]

[5]

NCT0419298

1

Solid tumor

brain

metastases

with PI3K

pathway

mutations

45 mg daily

(MTD)

30 Gy in 10

fractions

(WBRT)

12

66%

(intracranial

responses, all

partial)[2]

MTD: Maximum Tolerated Dose; WBRT: Whole Brain Radiation Therapy

Table 2: Phase I Dose Escalation and Maximum Tolerated Dose (MTD) of Paxalisib with

Radiation

Clinical Trial
Identifier

Dose Level
Paxalisib Daily
Dose

Number of
Patients

Dose-Limiting
Toxicities
(DLTs)

NCT04192981 1 45 mg Not specified 0

NCT04192981 2 60 mg Not specified

2 (Grade 3

nausea/vomiting;

Grade 4

enterocolitis and

neutropenia)

NCT04192981 3 75 mg Not specified Not reached

The Maximum Tolerated Dose (MTD) was established at 45 mg daily.[4]
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Table 3: Common Adverse Events (AEs) in Paxalisib and Radiation Combination Therapy

(NCT04192981)

Adverse Event Grade

Nausea Grade 1/2

Vomiting Grade 1/2

Hyperglycemia Grade 1/2/3

Oral Mucositis Not specified

Rash Low-grade

Most adverse events were Grade 1 or 2.[2]
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Caption: PI3K/mTOR signaling pathway inhibited by paxalisib.
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Caption: Preclinical experimental workflow for paxalisib and radiation.
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The following are representative protocols for in vitro and in vivo experiments to evaluate the

combination of paxalisib and radiation. These protocols are based on standard methodologies

used in preclinical cancer research.

In Vitro Protocol: Clonogenic Survival Assay
Objective: To determine the radiosensitizing effect of paxalisib on glioblastoma cells in vitro.

Materials:

Glioblastoma cell lines (e.g., U87 MG, LN229, or patient-derived xenograft lines)

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

Paxalisib (dissolved in a suitable solvent, e.g., DMSO)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

6-well cell culture plates

Cell counter (e.g., hemocytometer or automated cell counter)

X-ray irradiator

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

Cell Culture: Maintain glioblastoma cells in a 37°C, 5% CO2 incubator. Ensure cells are in

the logarithmic growth phase before starting the experiment.

Cell Seeding:

Harvest cells using Trypsin-EDTA and perform a cell count.

Seed cells into 6-well plates at a density predetermined to yield approximately 50-150

colonies per well for the control group. This will require a titration experiment for each cell
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line.

Allow cells to attach for 24 hours.

Paxalisib Treatment:

Prepare a stock solution of paxalisib in DMSO. Dilute the stock solution in a complete

medium to the desired final concentrations (e.g., a range of concentrations around the

IC50 of paxalisib for the specific cell line).

Replace the medium in the wells with the medium containing the appropriate

concentration of paxalisib or vehicle control (DMSO).

Incubate for a predetermined time before irradiation (e.g., 24 hours).

Irradiation:

Transport the plates to the irradiator.

Expose the cells to a single dose of X-ray radiation (e.g., 0, 2, 4, 6, 8 Gy).

Post-Irradiation Incubation:

After irradiation, replace the treatment medium with a fresh, drug-free complete medium.

Return the plates to the incubator and allow colonies to form for 10-14 days.

Colony Staining and Counting:

After the incubation period, wash the wells with PBS.

Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 15 minutes.

Stain the colonies with Crystal Violet solution for 30 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of colonies containing at least 50 cells.
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Data Analysis:

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells

seeded x PE)

Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.

Calculate the Dose Enhancement Ratio (DER) to quantify the radiosensitizing effect of

paxalisib.

In Vivo Protocol: Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the efficacy of paxalisib in combination with radiation on tumor growth

and survival in an orthotopic glioblastoma mouse model.

Materials:

Immunocompromised mice (e.g., athymic nude mice)

Glioblastoma cells engineered to express a reporter gene (e.g., luciferase for

bioluminescence imaging)

Stereotactic apparatus for intracranial injections

Anesthesia (e.g., isoflurane)

Paxalisib formulation for oral gavage

Small animal irradiator

Bioluminescence imaging system

Calipers for tumor measurement (if using a subcutaneous model for initial studies)

Procedure:
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Cell Preparation: Harvest and resuspend luciferase-expressing glioblastoma cells in a sterile,

serum-free medium or PBS at a concentration of approximately 1 x 10^5 cells per 5 µL.

Intracranial Tumor Implantation:

Anesthetize the mice.

Secure the mouse in the stereotactic frame.

Make a small incision in the scalp to expose the skull.

Using a small burr, create a burr hole at a predetermined stereotactic coordinate in the

cerebral cortex.

Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

Withdraw the needle slowly and suture the scalp incision.

Provide post-operative care, including analgesics.

Tumor Growth Monitoring:

Beginning 5-7 days after implantation, monitor tumor growth non-invasively using

bioluminescence imaging.

Image the mice weekly to track tumor progression.

Randomization and Treatment:

When tumors reach a predetermined size (based on bioluminescence signal), randomize

the mice into four treatment groups:

1. Vehicle control (oral gavage)

2. Paxalisib alone (daily oral gavage at a predetermined dose)

3. Radiation alone (e.g., a fractionated dose of radiation to the head)

4. Paxalisib in combination with radiation.
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Treatment Administration:

Administer paxalisib or vehicle by oral gavage daily for the duration of the study.

For the radiation groups, irradiate the tumor-bearing region of the brain according to the

planned schedule.

Efficacy Evaluation:

Continue to monitor tumor growth via bioluminescence imaging throughout the treatment

period.

Monitor the body weight and overall health of the mice daily.

The primary endpoint is typically overall survival. Record the date of death or euthanasia

for each mouse.

Data Analysis:

Plot tumor growth curves based on the bioluminescence signal for each treatment group.

Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test)

to compare survival between the treatment groups.

At the end of the study, tumors can be harvested for histological and molecular analysis.

Disclaimer: These protocols are intended as a general guide. Specific parameters such as cell

seeding densities, drug concentrations, radiation doses, and treatment schedules should be

optimized for each specific cell line and experimental model. All animal experiments must be

conducted in accordance with institutional and national guidelines for the ethical care and use

of laboratory animals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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